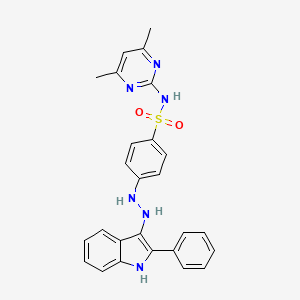

Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-

Description

The compound Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)- features a benzenesulfonamide core substituted with a 4,6-dimethylpyrimidinyl group at the sulfonamide nitrogen and a hydrazino-linked 2-phenylindole moiety at the para position. This structure combines key pharmacophoric elements:

- Benzenesulfonamide: A well-established scaffold for carbonic anhydrase inhibitors (CAIs) and cytotoxic agents .

- Hydrazino-indolyl substituent: The indole ring and hydrazine linker may contribute to π-π stacking or hydrogen bonding, critical for biological activity.

Preliminary studies suggest its structural similarity to other benzenesulfonamide derivatives with anticancer and CA inhibitory activities .

Properties

CAS No. |

88152-01-6 |

|---|---|

Molecular Formula |

C26H24N6O2S |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-[2-(2-phenyl-1H-indol-3-yl)hydrazinyl]benzenesulfonamide |

InChI |

InChI=1S/C26H24N6O2S/c1-17-16-18(2)28-26(27-17)32-35(33,34)21-14-12-20(13-15-21)30-31-25-22-10-6-7-11-23(22)29-24(25)19-8-4-3-5-9-19/h3-16,29-31H,1-2H3,(H,27,28,32) |

InChI Key |

FUFXWAPSSFOQKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NNC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The following table compares structural features and biological activities of related benzenesulfonamide derivatives:

Structure-Activity Relationships (SAR)

- Benzenesulfonamide Core : Critical for binding to CA isoforms and other targets. Derivatives without this motif show significantly reduced affinity .

- Electron-Withdrawing Groups : Chloro substituents (e.g., in Compound 18) enhance cytotoxicity, likely by increasing electrophilicity or membrane permeability .

- Heterocyclic Appendages : Pyrimidinyl and isoxazolyl groups improve target specificity. For example, Compound 9’s isoxazolyl group correlates with potent HCT116 activity .

- Hydrazine Linkers: The hydrazino group in the target compound may mimic similar linkages in CAIs, facilitating interactions with zinc ions in enzyme active sites .

Computational and Structural Insights

- Docking Studies : Indole and pyrimidine moieties in similar compounds participate in key hydrogen bonds with CA active sites, as seen in Compound C’s anti-inflammatory docking results .

- Machine Learning : Models trained on benzenesulfonamide-enriched libraries (e.g., DD1S CAIX dataset) highlight the scaffold’s dominance in high-affinity binding, supporting its prioritization in drug design .

- Crystallography : Tools like SHELXL and ORTEP-3 (used in ) enable precise structural determination, critical for validating synthetic analogues.

Preparation Methods

Synthesis of Benzenesulfonamide Intermediate

The benzenesulfonamide core is generally synthesized by sulfonation of aniline derivatives followed by reaction with sulfonyl chlorides under basic conditions. The sulfonamide nitrogen is then functionalized with the 4,6-dimethyl-2-pyrimidinyl group through nucleophilic substitution or condensation reactions.

Formation of the Hydrazino Linkage

The hydrazino group is introduced by reacting the sulfonamide intermediate with hydrazine hydrate or substituted hydrazines. Literature indicates that hydrazinolysis of esters or amides under neat conditions or in ethanol at room temperature yields hydrazino derivatives with high conversion rates (up to 98%).

Coupling with 2-Phenyl-1H-indol-3-yl Moiety

The indole derivative bearing a 2-phenyl substitution is coupled to the hydrazino sulfonamide via condensation reactions. This step often employs aldehydes or ketones as electrophiles in the presence of catalytic amounts of acetic acid in absolute ethanol, producing hydrazone linkages with yields ranging from 96% to 100%.

Final Assembly and Purification

The final compound is purified by recrystallization from suitable solvents such as ethanol or dioxane. Reaction progress and purity are monitored by Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | Sulfonyl chloride + aniline derivative | 0 °C to room temp | Organic solvent | 80-90 | Basic conditions to neutralize HCl formed |

| Hydrazinolysis | Hydrazine hydrate | Room temp, neat or EtOH | Neat or EtOH | ~98 | Neat conditions favored for full conversion |

| Indole coupling (hydrazone formation) | Aldehyde + catalytic acetic acid | Reflux or room temp | Absolute ethanol | 96-100 | Acid catalysis improves condensation |

| Purification | Recrystallization | Ambient | Ethanol, dioxane | - | Ensures removal of impurities |

Characterization Techniques

- NMR Spectroscopy: Used to confirm the presence of hydrazino protons, aromatic protons of indole and phenyl groups, and methyl groups on the pyrimidine ring. Chemical shifts and coupling constants provide detailed structural information.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Infrared Spectroscopy: Identifies characteristic sulfonamide S=O stretches, N-H stretches of hydrazino groups, and aromatic C-H vibrations.

- Chromatographic Methods: TLC and HPLC are employed to monitor reaction progress and assess purity.

Research Findings and Optimization Notes

- Hydrazinolysis under neat conditions at room temperature is superior to reflux in ethanol, avoiding byproduct formation and improving yield.

- Use of carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can improve amide bond formation efficiency when coupling indole derivatives.

- Acid catalysis with glacial acetic acid enhances hydrazone formation between hydrazino sulfonamide and aldehyde-functionalized indole derivatives.

- Reaction monitoring by TLC/HPLC is critical to prevent overreaction or decomposition, ensuring high purity of the final compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.